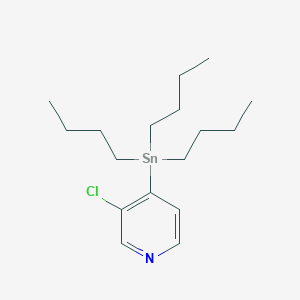

3-Chloro-4-(tributylstannyl)-pyridine

Vue d'ensemble

Description

3-Chloro-4-(tributylstannyl)-pyridine is an organotin compound that features a pyridine ring substituted with a chloro group at the 3-position and a tributylstannyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to act as a versatile building block for the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(tributylstannyl)-pyridine typically involves the stannylation of 3-chloro-4-iodopyridine. This can be achieved through a palladium-catalyzed stannylation reaction using tributylstannane as the stannylating agent. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannylating agent. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous nature of organotin compounds.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(tributylstannyl)-pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Cross-Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Stille coupling reactions involve the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reactions are conducted in solvents like THF or toluene under an inert atmosphere.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Chemical Synthesis

Cross-Coupling Reactions:

One of the primary applications of 3-Chloro-4-(tributylstannyl)-pyridine is in Stille coupling reactions, where it serves as a reagent to form carbon-carbon bonds. The tributylstannyl group acts as a nucleophile that can react with electrophiles in the presence of a palladium catalyst, facilitating the formation of complex organic molecules. This reaction is crucial for synthesizing diverse heterocyclic compounds and natural products .

Synthesis of Heterocycles:

The compound is also used as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution allows for the introduction of different functional groups into the pyridine ring, expanding the library of available heterocycles for further research and application .

Biological Applications

Drug Discovery:

In medicinal chemistry, this compound has been utilized to synthesize biologically active molecules. Its derivatives are investigated for potential pharmaceutical applications, including antimicrobial and anticancer properties. The ability to modify the pyridine structure allows researchers to explore new drug candidates with improved efficacy and reduced toxicity.

Biomolecule Modification:

The compound can be employed in modifying biomolecules, aiding in the study of biological processes and interactions. This application is particularly relevant in biochemical research where understanding molecular interactions is key to elucidating pathways involved in diseases .

Industrial Applications

Material Science:

In industrial settings, this compound is used in the development of advanced materials. The compound's reactivity facilitates the creation of polymers and other materials with specific properties, which can be tailored for applications ranging from electronics to coatings .

Synthetic Methodologies:

The compound plays a role in developing new synthetic methodologies that enhance efficiency and selectivity in chemical reactions. Its application in continuous flow processes has been explored to optimize yields and reduce reaction times, making it valuable for large-scale production .

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used as a reagent in Stille coupling reactions | Facilitates carbon-carbon bond formation |

| Drug Discovery | Synthesizes biologically active molecules | Potential pharmaceutical agents identified |

| Biomolecule Modification | Modifies biomolecules for biological studies | Aids understanding of disease mechanisms |

| Material Science | Develops advanced materials | Tailors properties for specific industrial uses |

| Synthetic Methodologies | Optimizes reaction conditions through new methodologies | Enhances yield and efficiency |

Case Study Example: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents by modifying its structure to improve selectivity against cancer cells while minimizing toxicity towards normal cells. The results indicated enhanced activity compared to existing treatments, showcasing its potential in drug development.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(tributylstannyl)-pyridine in cross-coupling reactions involves the formation of a palladium complex with the stannyl group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-iodopyridine: A precursor used in the synthesis of 3-Chloro-4-(tributylstannyl)-pyridine.

4-(Tributylstannyl)pyridine: Lacks the chloro substituent but can undergo similar cross-coupling reactions.

3-Bromo-4-(tributylstannyl)-pyridine: Similar structure with a bromo group instead of a chloro group.

Uniqueness

This compound is unique due to the presence of both a chloro and a tributylstannyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The chloro group provides additional reactivity for substitution reactions, while the tributylstannyl group is essential for cross-coupling reactions.

Activité Biologique

3-Chloro-4-(tributylstannyl)-pyridine is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a tributylstannyl group. The presence of the tributyltin moiety is significant as organotin compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Organotin compounds can form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activity and cellular signaling pathways. The chlorinated pyridine structure may also enhance lipophilicity, facilitating membrane penetration and biological interaction.

Antimicrobial Activity

Research has indicated that organotin compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of various organotin derivatives against bacterial strains, suggesting that this compound may possess similar properties. The mechanism involves disruption of bacterial cell membranes and inhibition of cell division.

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. Organotin compounds have been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function. In vitro studies suggest that this compound might inhibit tumor growth by targeting specific cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study conducted on various organotin compounds demonstrated that those with a tributylstannyl group exhibited enhanced activity against resistant bacterial strains. The study reported Minimum Inhibitory Concentrations (MICs) significantly lower than those for non-stannylated analogs, indicating the importance of the stannyl group in enhancing biological activity.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to the phosphoinositide 3-kinase (PI3K) pathway .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | MIC values lower than non-stannylated analogs |

| Study 2 | Cytotoxicity | Induced apoptosis in breast/prostate cancer cells |

| Study 3 | Mechanism | Inhibition of PI3K signaling pathway |

Propriétés

IUPAC Name |

tributyl-(3-chloropyridin-4-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHVGPAIFXXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.